Pentaerythritol

Description

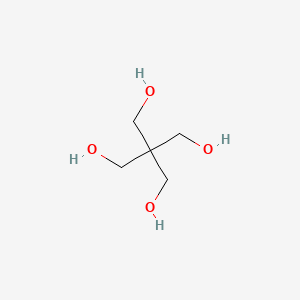

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZMFSXDPGVJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4, C(CH2OH)4 | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | pentaerythritol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Pentaerythritol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54640-10-7 | |

| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54640-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2026943 | |

| Record name | Pentaerythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentaerythritol is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]; [NIOSH], COLOURLESS-TO-WHITE ODOURLESS CRYSTALLINE POWDER., Colorless to white, crystalline, odorless powder., Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.] | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/586 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTAERYTHRITOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/140 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaerythritol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes (NIOSH, 2023), Sublimes, BP: 276 °C at 30 mm Hg, at 4kPa: 276 °C | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTAERYTHRITOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/140 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaerythritol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

About 240 °C (open cup), 240 °C o.c. | |

| Record name | Pentaerythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

6 % at 59 °F (NIOSH, 2023), Insoluble in ethyl ether, benzene, Soluble in ethanol, glycerol, ethylene glycol, formamide. Insoluble in acetone, benzene, paraffin, ether, carbon tetrachloride, 1 gram dissolves in 18 mL water at 15 °C, Slightly soluble in alcohol; insoluble in benzene, ether, carbon tetrachloride and petroleum ether, In water, 72,300 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 2.5, (59 °F): 6% | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pentaerythritol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.39 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.399 at 25 °C/4 °C, Relative density (water = 1): 1.4, 1.38 | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTAERYTHRITOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/140 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaerythritol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.7 | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

8e-08 mmHg (NIOSH, 2023), Vapor pressure, Pa at 20 °C: 0.013, 0.00000008 mmHg | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTAERYTHRITOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/140 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaerythritol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Ditetragonal crystals from dilute hydrochloric acid, White, crystalline powder, Colorless to white, crystalline powder [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol]. | |

CAS No. |

115-77-5 | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaerithrityl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13526 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTAERYTHRITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaerythritol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU420W1S6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentaerythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Diacylglycerol-LD-PE-pool | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTAERYTHRITOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/140 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaerythritol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RZ25FE90.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

502 °F (USCG, 1999), 258 °C, 260 °C, 500 °F (sublimes), 500 °F (Sublimes) | |

| Record name | PENTAERYTHRITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTAERYTHRITOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTAERYTHRITOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/140 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaerythritol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0485.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Pentaerythritol: A Comprehensive Technical Guide on its Chemical Structure and Properties

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of pentaerythritol (B129877), a versatile polyhydric alcohol. It details the compound's chemical structure, physicochemical properties, synthesis, reactivity, and spectroscopic signature. The guide includes structured data tables for easy reference, detailed experimental protocols for its synthesis and characterization, and logical diagrams to illustrate key processes. This document serves as a core reference for professionals utilizing this compound in polymer chemistry, materials science, and pharmaceutical applications, including drug delivery systems.

Introduction

This compound, with the chemical formula C(CH₂OH)₄, is a white, crystalline organic compound classified as a polyol, or more specifically, a tetrol.[1] Its structure is based on a neopentane (B1206597) backbone with each of the four terminal methyl groups substituted with a hydroxyl (-OH) group.[1][2] Due to its highly symmetrical, polyfunctional nature, this compound serves as a crucial building block in the synthesis of a wide array of commercial products, including explosives, plastics, paints, appliances, and cosmetics.[1][2] In more advanced applications, it is used to produce alkyd resins, synthetic lubricants, and polymer cross-linking agents.[3][4] For drug development professionals, this compound is gaining attention as a component in drug delivery systems, such as solid dispersion carriers, to enhance the aqueous solubility and permeability of poorly soluble active pharmaceutical ingredients (APIs).[5][6]

Chemical Structure and Identification

The molecular structure of this compound features a central quaternary carbon atom bonded to four hydroxymethyl (-CH₂OH) groups, resulting in a highly symmetrical, star-shaped molecule.[7] This unique arrangement of four primary alcohol groups dictates its chemical reactivity and physical properties.

Caption: Ball-and-stick model of the this compound molecule, C(CH₂OH)₄.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 2,2-bis(hydroxymethyl)propane-1,3-diol | [8] |

| CAS Number | 115-77-5 | [8][9] |

| Molecular Formula | C₅H₁₂O₄ | [8][9] |

| Molecular Weight | 136.15 g/mol | [8][9] |

| InChI Key | WXZMFSXDPGVJKK-UHFFFAOYSA-N |[1][9] |

Physicochemical Properties

This compound is a non-hygroscopic, odorless white crystalline solid at room temperature.[3][4][8] Its physical properties are dominated by the four hydroxyl groups, which allow for extensive hydrogen bonding, leading to a high melting point and significant water solubility.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Appearance | White crystalline powder | Standard | [1][3] |

| Melting Point | 260.5 °C (533.6 K) | - | [1] |

| Boiling Point | 276 °C (549 K) | at 30 mmHg | [1][10] |

| Density | 1.396 g/cm³ | - | [11] |

| Vapor Pressure | 8 x 10⁻⁸ mmHg | at 20 °C | [1][8] |

| pKa | 14.10 | Aqueous Solution | [8] |

| LogP (log Kow) | -1.69 | - | [8] |

| Flash Point | 200.1 °C | - | [1] |

| Autoignition Temp. | > 400 °C | at 1,013 hPa | [12] |

| Refractive Index | 1.548 | at 25 °C |[8] |

Table 3: Solubility of this compound in Various Solvents

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference |

|---|---|---|---|

| Water | 5.66 | 20 | [1] |

| Water | 7.23 | 25 | [8] |

| Water | 11.5 | 40 | [1] |

| Water | 50.0 | 100 | [1] |

| Methanol | 0.75 | 25 | [10] |

| Ethanol (B145695) | 0.33 | 25 | [10] |

| Glycerol | Soluble | - | [7][8] |

| Ethylene Glycol | Soluble | - | [7][8] |

| DMSO | 2.0 (g/L) | 25 | [1] |

| Acetone | Insoluble | - | [7][11] |

| Benzene | Insoluble | - | [7][8] |

| Diethyl Ether | Insoluble | - | [7][11] |

| Carbon Tetrachloride | Insoluble | - |[7][8] |

Synthesis and Manufacturing Process

This compound was first synthesized in 1891 by Bernhard Tollens.[1] The industrial production method involves a base-catalyzed reaction between acetaldehyde (B116499) and an excess of formaldehyde (B43269).[1][13][14] The process occurs in two main stages: a series of three sequential aldol (B89426) additions, followed by a crossed Cannizzaro reaction.

Caption: Workflow for the industrial synthesis of this compound.

Experimental Protocol: Laboratory Synthesis of this compound

The following protocol is a representative method for the laboratory-scale synthesis of this compound.

-

Apparatus Setup: Equip a 1-liter, three-necked round-bottom flask with a mechanical stirrer, a thermometer, a pressure-equalizing addition funnel, and a reflux condenser.

-

Initial Charge: Add 18.5 g of calcium oxide (or a molar equivalent of another hydroxide (B78521) base like NaOH) and 2.3 mole equivalents of aqueous formaldehyde solution (formalin) to the flask.

-

Reactant Addition: Charge the addition funnel with 0.5 moles of acetaldehyde dissolved in 300 mL of water.

-

Reaction (Aldol Stage): Slowly add the acetaldehyde solution dropwise to the flask while maintaining the internal temperature at 15-20°C using a water bath.

-

Reaction (Cannizzaro Stage): After the addition is complete, warm the mixture slowly to 45-50°C over one hour and hold at this temperature for an additional hour to ensure the completion of the Cannizzaro reaction.

-

Catalyst Removal: Cool the mixture and bubble carbon dioxide gas through it to precipitate the calcium hydroxide catalyst as calcium carbonate. Filter the mixture via suction filtration to remove the precipitate.

-

Isolation and Purification: Concentrate the filtrate by boiling or under reduced pressure to obtain a crude solid residue. Recrystallize the residue from hot ethanol or a minimal amount of hot water to yield white crystals of this compound.

-

Characterization: The purity of the product can be confirmed by its melting point, which should be approximately 260°C for pure this compound.

Chemical Reactivity and Stability

The chemistry of this compound is dominated by its four primary hydroxyl groups, which undergo typical alcohol reactions.

-

Esterification: this compound is readily esterified with carboxylic acids, acid chlorides, or anhydrides to form tetraesters.[7][8] This reaction is fundamental to its use in producing alkyd resins, synthetic lubricants, and plasticizers.[15][16] Nitration with nitric acid produces the powerful explosive this compound tetranitrate (PETN).[1][15]

Caption: General reaction scheme for the esterification of this compound.

-

Thermal Stability: this compound is thermally stable under normal conditions but will decompose upon strong heating, producing irritating fumes.[17] Its decomposition temperature is influenced by factors such as purity, the presence of impurities, and pressure.[18] The thermal stability generally increases with oligomerization (e.g., trithis compound (B147583) is more stable than dithis compound, which is more stable than this compound).[19]

-

Chemical Stability: The compound is stable in air and unaffected by boiling with dilute caustic alkali.[8] However, it is incompatible and can react violently with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[10][12][17]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and assessing the purity of this compound.[20]

Table 4: Summary of Spectroscopic Data for this compound

| Technique | Region / Shift | Assignment / Interpretation | Reference |

|---|---|---|---|

| ¹H NMR | ~3.0 - 4.0 ppm (singlet) | Equivalent methylene (B1212753) protons (-CH₂) | [20] |

| ¹³C NMR | ~63 ppm | Methylene carbons (-CH₂) | [8] |

| ~46 ppm | Quaternary central carbon (C) | [8] | |

| FTIR | 3200 - 3600 cm⁻¹ (broad) | O-H stretching (H-bonded) | [20] |

| ~2900 cm⁻¹ | C-H stretching | [21] | |

| ~1000 cm⁻¹ | C-O stretching | [21] |

| Mass Spec. (EI) | m/z 57, 42, 70 | Major fragmentation peaks |[8] |

Experimental Protocol: Spectroscopic Analysis

-

Sample Preparation: For NMR, dissolve a small amount of this compound in a suitable deuterated solvent, such as DMSO-d₆. For FTIR, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. For Mass Spectrometry, the sample can be introduced directly into the ion source.

-

¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 400 MHz or higher spectrometer. The ¹H spectrum is expected to show a singlet for the eight methylene protons. The ¹³C spectrum will show two distinct signals corresponding to the central quaternary carbon and the four equivalent methylene carbons.

-

FTIR Spectroscopy: Record the spectrum over the range of 4000-400 cm⁻¹. The key feature will be a very broad and strong absorption band for the hydroxyl groups, characteristic of extensive intermolecular hydrogen bonding.

-

Mass Spectrometry: Obtain an electron ionization (EI) mass spectrum. The molecular ion peak may be weak or absent due to fragmentation. Analyze the fragmentation pattern to confirm the structure.

Applications in Research and Drug Development

While this compound is a commodity chemical, its unique structure lends itself to specialized applications in research and pharmaceuticals.

-

Polymer Chemistry: It is a tetrafunctional initiator and cross-linker for synthesizing star-shaped polymers, dendrimers, and highly cross-linked polymer networks. Its ester derivatives, such as this compound tetraacrylate (PETA), are common cross-linking agents in radiation-curable coatings.[3]

-

Drug Delivery: Recent studies have explored this compound as a co-processed excipient for creating solid dispersions.[5] Due to its structural properties and low lattice energy, it can encapsulate crystalline drug molecules, potentially rendering them amorphous. This mechanism can significantly improve the aqueous solubility, dissolution rate, and ex vivo permeation of poorly soluble drugs, making it a promising carrier for oral drug delivery systems.[5]

-

Pharmaceutical Formulations: In the pharmaceutical sector, it can be used as an excipient in various drug formulations.[6]

Safety and Toxicology

This compound is considered to have low acute toxicity. It is not classified as a hazardous substance, though appropriate industrial hygiene practices should always be followed.[12][22]

Table 5: Toxicological Data for this compound

| Exposure Route | Endpoint | Value | Species | Reference |

|---|---|---|---|---|

| Oral | LD50 | > 5,110 mg/kg | Rat | [22][23] |

| Dermal | LD50 | > 10,000 mg/kg | Rabbit | [22][23] |

| Inhalation (dust) | LC50 | > 5.15 mg/L (4h) | Rat |[22][23] |

-

Handling Precautions: Inhalation of dust may cause mild respiratory irritation.[23] As a fine powder, it can form explosive mixtures with air, so dust generation should be controlled and sources of ignition avoided.[7][17] Standard personal protective equipment, including safety glasses and gloves, is recommended during handling.[22][23]

-

Environmental Fate: The substance is not considered persistent, bioaccumulative, or toxic (PBT).[12][24] It is classified as slightly hazardous to water.[7]

Conclusion

This compound is a highly symmetrical, tetrafunctional molecule with well-defined chemical and physical properties. Its robust thermal stability, predictable reactivity through its four primary hydroxyl groups, and established synthesis route make it a cornerstone of the polymer and coatings industries. Furthermore, its emerging applications in advanced fields, particularly in enhancing drug solubility and bioavailability, highlight its potential for innovation in pharmaceutical sciences. This guide provides the core technical data and methodologies necessary for researchers and developers to effectively utilize this versatile chemical building block.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sanjaychemindia.com [sanjaychemindia.com]

- 3. gantrade.com [gantrade.com]

- 4. Understanding this compound: A Key Chemical in Modern Industry - Sinobio Chemistry [sinobiochemistry.com]

- 5. Development and Characterization of this compound-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openpr.com [openpr.com]

- 7. Pentaerythrit – High-Purity Intermediate for Coatings, Lubricants [penpet.com]

- 8. This compound | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound | 115-77-5 [chemicalbook.com]

- 11. This compound - Sciencemadness Wiki [sciencemadness.org]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. US5741956A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 15. snowhitechem.com [snowhitechem.com]

- 16. Experienced supplier of UF MUF Resin Glue Plant [aldehydeepc.com]

- 17. ICSC 1383 - this compound [inchem.org]

- 18. The this compound decomposition temperature is affected by numerous factors - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 19. benchchem.com [benchchem.com]

- 20. koyonchem.com [koyonchem.com]

- 21. This compound [webbook.nist.gov]

- 22. carlroth.com [carlroth.com]

- 23. redox.com [redox.com]

- 24. interatlaschemical.com [interatlaschemical.com]

Synthesis of Pentaerythritol via Crossed-Cannizzaro Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol (B129877), a versatile polyhydric alcohol, is a critical building block in various industries, including the manufacturing of explosives, plastics, paints, and cosmetics.[1] Its synthesis is a classic example of a base-catalyzed crossed-Cannizzaro reaction, preceded by a series of aldol (B89426) condensations. This technical guide provides an in-depth overview of the synthesis of this compound from formaldehyde (B43269) and acetaldehyde (B116499). It details the reaction mechanism, presents comprehensive experimental protocols, and summarizes key quantitative data to aid in the optimization of this important industrial process.

Introduction

The industrial production of this compound relies on the reaction of acetaldehyde with an excess of formaldehyde in the presence of a base catalyst, such as calcium hydroxide (B78521) or sodium hydroxide. The overall transformation involves a three-fold aldol condensation of acetaldehyde with formaldehyde to form pentaerythrose, followed by a crossed-Cannizzaro reaction between pentaerythrose and a fourth molecule of formaldehyde. In this final step, pentaerythrose is reduced to this compound, while formaldehyde is oxidized to formic acid, which is subsequently neutralized by the base to form a formate (B1220265) salt.[2]

This guide will explore the intricacies of this reaction, providing detailed experimental procedures and quantitative data to enable researchers to replicate and optimize the synthesis of this compound.

Reaction Mechanism

The synthesis of this compound proceeds in two main stages:

Stage 1: Aldol Condensation

Acetaldehyde, possessing acidic α-hydrogens, undergoes three successive aldol additions with formaldehyde in a basic medium. This multi-step process leads to the formation of the intermediate, pentaerythrose.

Stage 2: Crossed-Cannizzaro Reaction

The intermediate, pentaerythrose, which lacks α-hydrogens, then undergoes a crossed-Cannizzaro reaction with a molecule of formaldehyde. In this redox reaction, formaldehyde acts as the reducing agent, donating a hydride to pentaerythrose, which is reduced to this compound. Simultaneously, formaldehyde is oxidized to formic acid.

The overall chemical equation for the synthesis is: CH₃CHO + 4HCHO + Base → C(CH₂OH)₄ + HCOO⁻(Base)⁺

A diagram illustrating the reaction pathway is provided below.

References

Pentaerythritol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of pentaerythritol (B129877), a versatile polyhydric alcohol. This document details its fundamental chemical identifiers, physical and chemical properties, a standardized synthesis protocol, and its applications, with a particular focus on its relevance in research and drug development.

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 115-77-5[1][2][3][4] |

| IUPAC Name | 2,2-bis(hydroxymethyl)propane-1,3-diol[1] |

| Molecular Formula | C₅H₁₂O₄[1][2] |

| Molecular Weight | 136.15 g/mol [1][4][5][6] |

| Chemical Structure | C(CH₂OH)₄[4][6][7] |

Physicochemical Properties

This compound is a white, odorless, crystalline solid.[1][8] It is a tetrol, meaning it possesses four hydroxyl groups, which contribute to its unique chemical reactivity and physical properties.[7]

| Property | Value |

| Melting Point | 260.5 °C (500.9 °F; 533.6 K)[7] |

| Boiling Point | 276 °C (529 °F; 549 K) at 30 mmHg[7] |

| Density | 1.395 g/cm³[5] |

| Solubility in Water | 56.60 g/L at 20°C; increases significantly with temperature[7] |

| Solubility in Other Solvents | Soluble in ethanol, glycerol, and ethylene (B1197577) glycol; insoluble in acetone, benzene, and ether[1][5] |

Synthesis of this compound

The industrial synthesis of this compound was first reported in 1891 by German chemist Bernhard Tollens and his student P. Wigand.[7] The process involves a base-catalyzed reaction between acetaldehyde (B116499) and formaldehyde (B43269).[7][9]

Experimental Protocol: Base-Catalyzed Synthesis

This protocol outlines the general laboratory-scale synthesis of this compound.

Materials:

-

Acetaldehyde

-

Formaldehyde (formalin solution)

-

Calcium hydroxide (B78521) or Sodium hydroxide (catalyst)[5][10]

-

Hydrochloric acid (for neutralization)

-

Activated carbon (for decolorization)

-

Distilled water

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

-

Crystallization dish

-

Drying oven

Procedure:

-

Reaction Setup: A solution of formaldehyde in water is placed in the reaction vessel. The catalyst (e.g., calcium hydroxide) is added to the solution.

-

Aldol (B89426) Condensation: Acetaldehyde is slowly added to the basic formaldehyde solution while maintaining the temperature between 50-55°C.[10] This initiates a series of aldol additions where three molecules of formaldehyde react with one molecule of acetaldehyde to form pentaerythrose.[7][9]

-

Cannizzaro Reaction: A fourth equivalent of formaldehyde then reacts with the intermediate pentaerythrose in a crossed Cannizzaro reaction. In this step, the pentaerythrose is reduced to this compound, and the formaldehyde is oxidized to formic acid.[5][7]

-

Neutralization and Decolorization: The reaction mixture is then neutralized with an acid, such as hydrochloric acid.[10] Activated carbon is added to the solution to remove colored impurities.[10]

-

Purification: The hot solution is filtered to remove the activated carbon and any other solid impurities.

-

Crystallization: The filtrate is allowed to cool, leading to the crystallization of this compound. Multiple crops of crystals can be obtained by concentrating the mother liquor.[10]

-

Drying: The collected crystals are washed and then dried in an oven to yield the final product.

Caption: Synthesis pathway of this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in various chemical syntheses due to its four primary hydroxyl groups.[7] Its applications extend into the pharmaceutical and drug development sectors.

-

Drug Delivery: Recent research has explored the use of this compound in combination with polymers like Eudragit RS100 as a co-processed excipient for solid dispersion carriers. This application aims to enhance the aqueous solubility and dissolution of poorly soluble drugs, such as atorvastatin.[11] The structural characteristics of this compound are believed to facilitate the accommodation of crystalline drug molecules within its lattice, leading to amorphization and improved dissolution rates.[11]

-

Synthesis of Active Pharmaceutical Ingredients (APIs): this compound is a precursor to this compound tetranitrate (PETN), a well-known vasodilator used in the treatment of angina.[7]

-

Polymer Chemistry: In materials science and for drug delivery applications, this compound is used to synthesize dendrimers and star-shaped polymers.[6] Its tetrafunctionality allows for the creation of highly branched and well-defined macromolecular structures.

-

Biolubricants and Emollients: The esterification of this compound with fatty acids, such as ricinoleic acid, produces biodegradable polyol esters like this compound tetraricinoleate (PETR). These compounds have applications as biolubricant base stocks and as emollients in cosmetic and pharmaceutical formulations.[12]

Caption: Key applications of this compound.

References

- 1. This compound | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound - TER Chemicals [terchemicals.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Experienced supplier of UF MUF Resin Glue Plant [aldehydeepc.com]

- 6. This compound 98 115-77-5 [sigmaaldrich.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. gantrade.com [gantrade.com]

- 9. US5741956A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Development and Characterization of this compound-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Physical Properties of Pentaerythritol: Melting Point and Solubility

This technical guide provides an in-depth analysis of the core physical properties of pentaerythritol (B129877), focusing on its melting point and solubility in various solvents. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work with this compound.

Core Physical Characteristics

This compound, with the chemical formula C(CH₂OH)₄, is a white, odorless, crystalline solid.[1][2][3] It is a polyol, specifically a tetrahydric alcohol, which contributes significantly to its physical properties, particularly its solubility in polar solvents. The technical grade of this compound is often a mixture of monothis compound (around 88%) and dithis compound (B87275) (around 12%).[1]

Melting Point

The melting point of a compound is a critical indicator of its purity. For a pure crystalline solid, the melting point is typically sharp and well-defined. Impurities tend to lower and broaden the melting point range.[4][5] this compound exhibits a relatively high melting point for an organic compound, and it may sublime at elevated temperatures.[1][6]

| Property | Value | Reference |

| Melting Point | 260.5 °C (533.6 K) | [7] |

| Melting Point | 258 °C | [1] |

| Melting Point | 260 °C | [1][3][6] |

| Melting Point Range | 257 °C to 265 °C | [8] |

Solubility Profile

The solubility of this compound is heavily influenced by temperature and the nature of the solvent. Its four hydroxyl groups allow for extensive hydrogen bonding, making it soluble in polar solvents like water.

The solubility of this compound in water increases significantly with temperature.

| Temperature (°C) | Solubility (g/L) | Reference |

| 0 | 38.46 | [7] |

| 10 | 47.62 | [7] |

| 15 | 52.60 | [7] |

| 20 | 56.60 | [7] |

| 30 | 74.07 | [7] |

| 40 | 115.0 | [7] |

| 60 | 180.3 | [7] |

| 80 | 285.7 | [7] |

| 100 | 500.0 | [7] |

This compound shows varied solubility in organic solvents. It is generally slowly soluble or slightly soluble in many common organic solvents.[6][7]

| Solvent | Temperature (°C) | Solubility | Reference |

| Tert-Butanol (TBuOH) | 60 | 15 g/L | [7] |

| Dimethyl Sulfoxide (DMSO) | 25 | 20 g/L | [7] |

| Methanol | 25 | 7.23 g / 100 g | [6] |

| Ethanol | 25 | 0.33 g / 100 g | [6] |

| Butylamine | 25 | 16 g / 100 g | [6] |

| Dimethyl Sulfoxide (DMSO) | 25 | 16.5 g / 100 g | [6] |

| Ethanolamine | 25 | 4.5 g / 100 g | [6] |

| Insoluble in: | - | Carbon Tetrachloride, Ethyl Ether, Benzene, Petroleum Ether, Acetone | [6] |

| Slightly soluble in: | - | Glycerol, Ethylene Glycol, Formamide | [7] |

Experimental Protocols

Accurate determination of physical properties is paramount. The following sections detail standard laboratory protocols for measuring the melting point and solubility of solid compounds like this compound.

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.

-

Sample Preparation : A small amount of dry, finely powdered this compound is introduced into a capillary tube, which is sealed at one end.[9][10] The tube is tapped gently to pack the sample to a height of 1-2 mm.[4][10]

-

Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4][9] This assembly is placed in a heating apparatus, such as a Thiele tube with heating oil or a digital melting point apparatus.[9]

-

Heating and Observation : The apparatus is heated slowly, particularly as the temperature approaches the expected melting point (a rate of approximately 2°C per minute is recommended).[5]

-

Data Recording : Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely liquefied. This range is the melting point of the sample.[4]

This method, also known as the dry residue method, determines solubility by creating a saturated solution at a constant temperature and then measuring the concentration of the solute.[11][12]

-

Equilibrium Attainment : An excess amount of solid this compound is added to a known volume or mass of the solvent in a sealed, temperature-controlled vessel. The mixture is agitated (e.g., stirred or shaken) for a prolonged period to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation : Once equilibrium is achieved, the undissolved solid is separated from the saturated solution.[13] This is typically done by filtration, centrifugation, or careful decantation, all while maintaining the constant experimental temperature.[13]

-

Sample Analysis : A precise mass or volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

-

Solute Quantification : The solvent is removed from the sample, usually by evaporation at a controlled temperature. The mass of the remaining dry solid (the solute) is then measured.[12]

-

Calculation : The solubility is calculated based on the mass of the dissolved solid and the corresponding mass or volume of the solvent used. Results are typically expressed as g/100 g of solvent or g/L of solvent.

References

- 1. This compound | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. chem.international [chem.international]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. This compound CAS#: 115-77-5 [m.chemicalbook.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. davjalandhar.com [davjalandhar.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Analysis of Pentaerythritol: IR and NMR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of pentaerythritol (B129877) (C₅H₁₂O₄), a fundamental building block in various chemical syntheses. A thorough understanding of its spectral characteristics is crucial for quality control, structural verification, and purity assessment in research and industrial applications. This document details the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data of this compound, outlines experimental protocols for its analysis, and presents logical workflows for data acquisition.

Data Presentation: Spectroscopic Data of this compound

The quantitative data for the spectroscopic analysis of this compound is summarized below. These values are based on typical experimental findings and are presented for easy reference and comparison.

Table 1: Infrared (IR) Spectroscopy Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3200 - 3600 | O-H Stretching | Alcohol (-OH) | Broad peak due to extensive intermolecular hydrogen bonding.[1] A specific peak has been reported at approximately 3302.4 cm⁻¹.[2][3] |

| 2800 - 3000 | C-H Stretching | Alkane (-CH₂) | Characteristic peaks for aliphatic C-H bonds.[1] Specific peaks have been noted at 2940.0 and 2885.0 cm⁻¹.[2][3] |

| 1000 - 1200 | C-O Stretching | Primary Alcohol (-CH₂OH) | Important for confirming the presence of the alcohol functional groups.[1] A specific peak has been reported around 1010.1 cm⁻¹.[2][3] |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ¹H | Varies | Broad Singlet | Hydroxyl Protons (-OH) | Chemical shift is dependent on solvent, concentration, and temperature.[1] In D₂O, these protons may exchange with deuterium, potentially causing the signal to disappear or broaden significantly.[1] |

| ¹H | ~3.5 (in D₂O) | Singlet | Methylene (B1212753) Protons (-CH₂-) | Due to the high symmetry of the molecule, all eight methylene protons are chemically equivalent. |

| ¹³C | ~60 | Singlet | Methylene Carbons (-C H₂OH) | Corresponds to the four equivalent methylene carbons attached to the hydroxyl groups.[1][4] |

| ¹³C | ~45 | Singlet | Quaternary Carbon (-C -(CH₂OH)₄) | Attributed to the central quaternary carbon atom.[1][4] |

Note: NMR chemical shifts are reported relative to a standard (e.g., TMS) and can vary slightly based on the deuterated solvent used. Common solvents for polyols like this compound include DMSO-d₆ and D₂O.[4]

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data for this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general methodology for the NMR analysis of solid polyols like this compound is as follows:

1.1. Sample Preparation:

-

Purity: Ensure the this compound sample is of high purity to prevent spectral interference from impurities.[4] Recrystallization may be used for purification if necessary.

-

Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Due to its polar nature, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are common choices.[4]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient.[5] For the less sensitive ¹³C nucleus, a higher concentration of 50-100 mg/mL is recommended.[4][5]

-

Dissolution and Filtration: Dissolve the sample in a small vial before transferring it to the NMR tube.[5] To ensure a homogeneous magnetic field and high-resolution spectra, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[4][6] This removes any particulate matter.[4][6]

1.2. NMR Data Acquisition:

-

¹H NMR Parameters:

-

¹³C NMR Parameters:

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[4]

-

Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum (collapsing multiplets into singlets) and enhance the signal via the Nuclear Overhauser Effect (NOE).[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples like this compound, the following protocol is commonly used:

2.1. Sample Preparation (Split Mull Technique):

-

Grinding: Place a small amount (a few milligrams) of the dry this compound sample in an agate mortar.

-

Mulling Agent: Add 1-2 drops of a mulling agent (e.g., Nujol - a mineral oil, or Fluorolube - a fluorinated hydrocarbon).

-

Mixing: Grind the sample and mulling agent together with a pestle until a smooth, uniform paste is formed. The consistency should be similar to that of petroleum jelly.

-

Sample Application: Transfer a small amount of the mull onto one salt plate (e.g., KBr or NaCl). Place the second salt plate on top and gently rotate to spread the mull into a thin, even film.

-

Split Mull: For a full spectrum, it is best to use a split mull.[7] Nujol (mineral oil) has C-H absorption bands that can obscure signals in that region. Therefore:

-

Use Fluorolube for the 4000-1300 cm⁻¹ region.

-

Use Nujol for the 1300-400 cm⁻¹ region.

-

The two spectra are then combined.

-

2.2. FTIR Data Acquisition:

-

Background Scan: First, run a background spectrum of the clean, empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Scan: Place the prepared salt plates into the spectrometer's sample holder.

-

Data Collection: Acquire the spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Mandatory Visualizations

The following diagrams illustrate the workflows for the spectroscopic analysis of this compound.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Caption: Workflow for FTIR analysis using the mull sample preparation technique.

References

- 1. koyonchem.com [koyonchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development and Characterization of this compound-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Industrial Manufacturing Process of Pentaerythritol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) (PE), a white, crystalline polyol with the chemical formula C(CH₂OH)₄, is a versatile building block in the chemical industry. Its neopentane (B1206597) backbone and four primary hydroxyl groups impart exceptional thermal stability and functionality, making it a critical raw material in the synthesis of alkyd resins, polyurethanes, explosives (this compound tetranitrate - PETN), synthetic lubricants, and plasticizers.[1] For professionals in drug development, this compound and its derivatives are of growing interest as scaffolds for novel drug delivery systems and as excipients. This technical guide provides a comprehensive overview of the industrial manufacturing process of this compound, detailing the core chemical principles, process parameters, purification strategies, and quality control methodologies.

Core Synthesis Mechanism

The industrial production of this compound is primarily based on the base-catalyzed condensation of formaldehyde (B43269) (CH₂O) and acetaldehyde (B116499) (CH₃CHO).[2][3] The overall synthesis is a two-stage process that occurs in a single pot: a series of aldol (B89426) condensations followed by a crossed Cannizzaro reaction.[4][5]

-

Aldol Condensation: In the first stage, three molecules of formaldehyde react sequentially with one molecule of acetaldehyde in the presence of a base catalyst, typically sodium hydroxide (B78521) (NaOH) or calcium hydroxide (Ca(OH)₂).[5] This series of reactions forms the intermediate, pentaerythrose.

-

Crossed Cannizzaro Reaction: The second stage involves the reaction of pentaerythrose with a fourth molecule of formaldehyde.[4] In this redox reaction, pentaerythrose is reduced to this compound, and formaldehyde is oxidized to formic acid. The formic acid is subsequently neutralized by the base to form a formate (B1220265) salt (e.g., sodium formate or calcium formate).[6]

The overall chemical equation for the synthesis of this compound is:

4CH₂O + CH₃CHO + NaOH → C(CH₂OH)₄ + HCOONa

Industrial Manufacturing Process

The industrial manufacturing of this compound is typically carried out in a batch or continuous process.[7][8] The process can be broadly divided into the following stages: reaction, neutralization, formaldehyde recovery, concentration, crystallization, and purification.

Reaction Stage

The reaction is conducted in a stirred-tank reactor. An aqueous solution of formaldehyde is charged into the reactor, followed by the gradual addition of acetaldehyde and the alkaline catalyst.[7] Precise control of the reaction conditions is crucial to maximize the yield of monothis compound and minimize the formation of byproducts.

Neutralization

After the reaction is complete, the excess alkaline catalyst is neutralized. This is typically achieved by the addition of an acid, most commonly formic acid.[5] The pH of the reaction mixture is adjusted to a slightly acidic or neutral range to prevent reverse reactions and degradation of the product.

Formaldehyde Recovery

Given that an excess of formaldehyde is used to drive the reaction to completion, the unreacted formaldehyde is recovered. This is typically done by evaporation or stripping, and the recovered formaldehyde can be recycled back into the process.[7]

Concentration and Crystallization

The reaction mixture, now containing this compound, the formate salt, and other byproducts, is concentrated by evaporating a portion of the water.[7] As the solution becomes supersaturated, this compound crystallizes out. The crystallization process is carefully controlled to obtain crystals of the desired size and purity.

Purification